molecular formula C9H8O2 B1367546 3-Methyl-5-benzofuranol CAS No. 7182-21-0

3-Methyl-5-benzofuranol

Cat. No. B1367546
Key on ui cas rn: 7182-21-0
M. Wt: 148.16 g/mol
InChI Key: CFWUXOWTWHWMSB-UHFFFAOYSA-N
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Patent
US09212336B2

Procedure details

5-Methoxy-3-methyl-benzofuran was prepared via methylation of 3-methyl-benzofuran-5-ol (Structure I) (prepared as above in EXAMPLEs I-III) using methyl iodide (MeI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1.[CH3:12]I>>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]2[O:4][CH:3]=[C:2]([CH3:1])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=COC2=C1C=C(C=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(C(=CO2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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